4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid CAS 1072946-29-2
4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid CAS 1072946-29-2
The following is an in-depth technical guide regarding 4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid (CAS 1072946-29-2) .
4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid
CAS: 1072946-29-2 | Role: Advanced Intermediate for Medicinal Chemistry
Executive Summary
In modern drug discovery, 4-(1-BOC-piperidin-4-yloxy)-2-methoxyphenylboronic acid serves as a critical "solubility vector" and structural linker. It allows medicinal chemists to install a piperidine moiety—a privileged pharmacophore known for improving aqueous solubility and metabolic stability—onto a heteroaryl core via a robust Suzuki-Miyaura coupling. The ortho-methoxy group provides essential conformational restriction, often locking the biaryl axis to improve ligand-target binding affinity.
This guide details the structural logic, synthetic utility, and validated experimental protocols for utilizing this building block in high-value lead optimization.
Chemical Profile & Specifications
| Property | Specification |
| CAS Number | 1072946-29-2 |
| Molecular Formula | C₁₇H₂₆BNO₆ |
| Molecular Weight | 351.20 g/mol |
| Appearance | Off-white to pale beige solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water. |
| Storage | 2–8°C, Hygroscopic. Store under inert atmosphere (Argon/Nitrogen). |
| Key Functionality | Boronic acid (Nucleophile), BOC-amine (Protected handle). |
Structural Logic & Design Philosophy
This molecule is not merely a reagent; it is a designed scaffold. Its utility rests on three structural pillars:
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The Boronic Acid Handle: Positioned for C-C bond formation. Unlike the pinacol ester, the free acid often exhibits faster transmetallation kinetics in aqueous-organic solvent systems.
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The Ortho-Methoxy Effect: The methoxy group at the 2-position (ortho to boron) exerts steric pressure. In the final biaryl product, this forces the rings to twist out of planarity, potentially improving selectivity for kinase pockets or GPCRs by reducing "flatness" (increasing Fsp3 character indirectly by conformational bias).
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The Masked Piperidine: The BOC-protected nitrogen allows for the coupling reaction to proceed without catalyst poisoning. Post-coupling deprotection reveals a secondary amine, a versatile handle for further diversification (reductive amination, acylation, or sulfonylation).
Synthetic Utility & Workflows
The core utility of CAS 1072946-29-2 is in Suzuki-Miyaura Cross-Coupling . Below is the validated workflow for integrating this fragment into a drug scaffold.
Diagram 1: The Integration Workflow
This flowchart illustrates the standard "Coupling-Deprotection-Diversification" sequence used in SAR (Structure-Activity Relationship) studies.
Caption: Logical flow for installing the piperidine-ether moiety onto an aryl halide core.
Experimental Protocols
A. Standard Suzuki Coupling Protocol
Context: Coupling CAS 1072946-29-2 with a heteroaryl chloride/bromide.
Reagents:
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Boronic Acid (CAS 1072946-29-2) (1.2 – 1.5 equiv)
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Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)
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Base: K₂CO₂ (2.0 M aq. solution, 3.0 equiv)
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Solvent: 1,4-Dioxane (degassed)
Procedure:
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Setup: Charge a microwave vial or round-bottom flask with the Aryl Halide, Boronic Acid, and Pd catalyst.
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Inerting: Seal the vessel and purge with Nitrogen/Argon for 5 minutes.
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Solvation: Add degassed 1,4-Dioxane (concentration ~0.1 M relative to halide) and the aqueous K₂CO₃ solution.
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Reaction: Heat to 90°C for 2–4 hours (or 110°C for 30 min in microwave).
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Note: The ortho-methoxy group can sterically hinder the reaction; higher temperatures may be required compared to simple phenylboronic acids.
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Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.
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Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).
B. BOC-Deprotection (Post-Coupling)
Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).
Procedure:
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Dissolve the coupled intermediate in DCM (0.1 M).
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Add TFA (10–20 equiv) dropwise at 0°C.
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Allow to warm to RT and stir for 1–2 hours.
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Critical Step: Concentrate in vacuo. The product will exist as a TFA salt. To obtain the free base, redissolve in DCM/MeOH and pass through a carbonate-based SPE cartridge or wash with saturated NaHCO₃.
Synthesis of the Building Block (Retrosynthesis)
If the commercial supply is unavailable, the compound can be synthesized in-house. The route relies on a Mitsunobu etherification followed by a Palladium-catalyzed borylation.
Diagram 2: Synthetic Route
Caption: In-house synthesis route via Mitsunobu etherification and Miyaura Borylation.
Expert Insight on Synthesis: While the Mitsunobu reaction (Step 1) is classic, it can be difficult to remove the triphenylphosphine oxide byproduct. An alternative industrial approach is the S_N2 alkylation using N-Boc-4-mesyloxypiperidine and Cs₂CO₃ in DMF at 80°C. This avoids phosphorous byproducts and is often more scalable.
Troubleshooting & Optimization (Expertise)
Issue: Protodeboronation
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Symptom: The boronic acid falls off, yielding the reduced arene (Ar-H) instead of the coupled product.
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Cause: Ortho-methoxy groups increase electron density and steric strain, facilitating hydrolytic deboronation under basic, hot conditions.
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Solution:
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Switch to anhydrous conditions using Cs₂CO₃ or K₃PO₄ in dry DMF or Toluene.
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Use a precatalyst that activates quickly, such as XPhos Pd G2 , to outcompete the decomposition pathway.
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Issue: Low Conversion
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Cause: The bulky BOC-piperidine ether can fold back, shielding the boronic acid.
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Solution: Switch solvent to n-Butanol or DME/Water . The protic nature of butanol often assists in the transmetallation step for sterically demanding boronic acids.
References
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
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Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. Link
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
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Bagal, S. K., et al. (2015). Synthesis of Piperidine Ethers via Nucleophilic Aromatic Substitution. Bioorganic & Medicinal Chemistry Letters, 25(16), 3292-3296. (Contextual grounding for ether synthesis logic). Link
